An In-Depth Technical Guide to the Structure Elucidation of 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid
An In-Depth Technical Guide to the Structure Elucidation of 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid
This guide provides a comprehensive, technically-driven framework for the complete structure elucidation of 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the analytical workflow, ensuring a robust and unambiguous confirmation of the molecular structure.
Introduction: The Significance of the Thieno[2,3-b]quinoline Scaffold
The thieno[2,3-b]quinoline core is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] The specific analogue, 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid, is a key intermediate in the synthesis of kinase inhibitors for oncological applications and shows potential in the development of selective receptor antagonists for neurodegenerative disease research.[3] Its precise molecular architecture is paramount to its biological function, making unambiguous structure elucidation a critical step in its synthesis and application.
This guide will detail a multi-pronged analytical approach, integrating data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques to build a cohesive and self-validating structural argument.
Part 1: Foundational Analysis - Confirming Molecular Formula and Key Functional Groups
The initial phase of structure elucidation focuses on establishing the molecular formula and identifying the primary functional groups present in the synthesized compound. This foundational data provides the building blocks for the more detailed spectroscopic analysis that follows.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS is employed to determine the accurate mass of the molecular ion, which in turn provides the elemental composition and confirms the molecular formula. This is a crucial first step to validate the successful synthesis of the target molecule.
Experimental Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI) in positive or negative ion mode.[4]
-
Acquire the mass spectrum, ensuring high mass accuracy (typically < 5 ppm).
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and use the instrument's software to calculate the elemental composition based on the accurate mass.
Expected Data:
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₉NO₂S |
| Molecular Weight | 243.29 g/mol |
| Monoisotopic Mass | 243.0354 Da |
| Observed [M+H]⁺ | ~244.0432 Da |
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid, we expect to see signatures for the carboxylic acid and the aromatic rings.
Experimental Protocol:
-
Prepare a solid sample of the compound, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the key functional groups.
Expected Data:
| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | The broadness is due to hydrogen bonding between carboxylic acid dimers.[5][6] |
| C=O Stretch (Carboxylic Acid) | 1760-1690 | A strong, sharp absorption characteristic of the carbonyl group.[7] |
| C=C and C=N Stretches (Aromatic) | 1600-1450 | Multiple bands indicating the presence of the fused aromatic ring system. |
| C-O Stretch (Carboxylic Acid) | 1320-1210 | Associated with the carbon-oxygen single bond of the carboxylic acid.[5] |
| C-S Stretch (Thiophene) | 710-687 | Characteristic stretching vibration for the thiophene ring.[8] |
Part 2: Unraveling the Connectivity - Advanced NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.[9] A combination of one- and two-dimensional NMR experiments is essential for the complete assignment of the 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid structure.[10][11]
¹H NMR Spectroscopy
Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol:
-
Dissolve a ~5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts and coupling patterns to infer the proton environments.
¹³C NMR and DEPT Spectroscopy
Rationale: ¹³C NMR reveals the number of unique carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups and quaternary carbons.
Experimental Protocol:
-
Using the same sample from the ¹H NMR experiment, acquire a proton-decoupled ¹³C NMR spectrum.
-
Run DEPT-90 and DEPT-135 experiments to determine the multiplicity of each carbon signal.
2D NMR: COSY, HSQC, and HMBC
Rationale: Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for piecing together the entire molecular structure, especially across quaternary carbons.
Experimental Protocol:
-
Acquire COSY, HSQC, and HMBC spectra on the same sample.
-
Analyze the cross-peaks in each spectrum to build up fragments of the molecule and then assemble the complete structure.
Expected NMR Data Summary:
| Position | ¹H Chemical Shift (ppm, expected) | ¹³C Chemical Shift (ppm, expected) | DEPT-135 | Key HMBC Correlations |
| -COOH | ~13.0 (broad s, 1H) | ~165 | - | H-3 |
| 3 | ~8.2 (s, 1H) | ~120 | CH | C-2, C-3a, C-9b, -COOH |
| 4 | ~7.8 (d, 1H) | ~125 | CH | C-5, C-9b |
| 5 | ~7.4 (t, 1H) | ~128 | CH | C-4, C-6, C-5a |
| 6 | ~7.6 (d, 1H) | ~130 | CH | C-5, C-8 |
| -CH₃ | ~2.5 (s, 3H) | ~20 | CH₃ | C-7, C-8, C-8a |
| 7 | ~7.2 (d, 1H) | ~122 | CH | C-8, C-5a |
| 2 | - | ~145 | C | - |
| 3a | - | ~140 | C | - |
| 5a | - | ~135 | C | - |
| 8 | - | ~142 | C | - |
| 8a | - | ~138 | C | - |
| 9a | - | ~150 | C | - |
| 9b | - | ~128 | C | - |
Note: Expected chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.
Part 3: The Logic of Elucidation - A Visualized Workflow
The process of structure elucidation is a logical puzzle where each piece of spectroscopic data provides a clue. The following workflow illustrates how the different analytical techniques are integrated to arrive at the final, confirmed structure.
Caption: Workflow for the structure elucidation of 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid.
Part 4: Final Confirmation and Data Archiving
The culmination of the analytical data should lead to an unambiguous assignment of the structure of 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid. Each proton and carbon signal should be assigned, and the connectivity established by the 2D NMR data must be consistent with the proposed structure.
For absolute confirmation, particularly for novel compounds or for regulatory submissions, single-crystal X-ray crystallography can be employed. This technique provides the definitive three-dimensional structure of the molecule in the solid state.
All raw and processed data should be archived in a secure, accessible format, such as an electronic laboratory notebook (ELN), to ensure data integrity and traceability.
Conclusion
The structure elucidation of 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid is a systematic process that relies on the synergistic application of modern analytical techniques. By following a logical workflow, from initial molecular formula determination to detailed 2D NMR analysis, a confident and robust structural assignment can be achieved. This ensures the identity and purity of this important synthetic intermediate, paving the way for its successful application in research and development.
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